molecular formula C14H15N3O3 B5020987 7a-methyl-2-(4-nitrophenyl)-1-oxido-4,5,6,7-tetrahydrobenzimidazol-1-ium

7a-methyl-2-(4-nitrophenyl)-1-oxido-4,5,6,7-tetrahydrobenzimidazol-1-ium

Cat. No.: B5020987
M. Wt: 273.29 g/mol
InChI Key: WGYWWXUZIOIDPX-UHFFFAOYSA-N
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Description

7a-Methyl-2-(4-nitrophenyl)-1-oxido-4,5,6,7-tetrahydrobenzimidazol-1-ium: is a complex organic compound with a molecular formula of C14H17N3O3. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7a-Methyl-2-(4-nitrophenyl)-1-oxido-4,5,6,7-tetrahydrobenzimidazol-1-ium typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable precursor followed by cyclization and oxidation steps. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

7a-Methyl-2-(4-nitrophenyl)-1-oxido-4,5,6,7-tetrahydrobenzimidazol-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, reduction can produce amino derivatives, and substitution reactions can lead to a variety of functionalized compounds .

Scientific Research Applications

7a-Methyl-2-(4-nitrophenyl)-1-oxido-4,5,6,7-tetrahydrobenzimidazol-1-ium has several scientific research applications:

Mechanism of Action

The mechanism by which 7a-Methyl-2-(4-nitrophenyl)-1-oxido-4,5,6,7-tetrahydrobenzimidazol-1-ium exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell walls or interfering with essential enzymes. In cancer research, the compound may inhibit cell proliferation by targeting specific signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)-1H-benzimidazole: Shares a similar core structure but lacks the methyl and oxido groups, resulting in different reactivity and applications.

    4-Nitrobenzimidazole: Another related compound with distinct properties due to the absence of the tetrahydrobenzimidazole ring.

Uniqueness

Its combination of a nitrophenyl group, methyl group, and oxido functionality distinguishes it from other benzimidazole derivatives .

Properties

IUPAC Name

7a-methyl-2-(4-nitrophenyl)-1-oxido-4,5,6,7-tetrahydrobenzimidazol-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-14-9-3-2-4-12(14)15-13(16(14)18)10-5-7-11(8-6-10)17(19)20/h5-8H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYWWXUZIOIDPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1=NC(=[N+]2[O-])C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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